molecular formula C29H46O4 B3392359 Sarsasapogenin acetate CAS No. 35319-91-6

Sarsasapogenin acetate

Cat. No. B3392359
CAS RN: 35319-91-6
M. Wt: 458.7 g/mol
InChI Key: LVRAKYNQYKVPIK-ZVTQFVCFSA-N
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Description

Sarsasapogenin is a steroidal sapogenin, which is the aglycosidic portion of a plant saponin . It is named after sarsaparilla (Smilax sp.), a family of climbing plants found in subtropical regions . It is a natural steroidal sapogenin molecule obtained mainly from Anemarrhena asphodeloides Bunge .


Synthesis Analysis

The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase . C26-OH and C22-OH of Furostanol can be oxidized at first, then cyclize to produce two chemical isomers of yamogenin and diosgenin, respectively. The former is further modified by C5R to produce sarsasapogenin .


Molecular Structure Analysis

Sarsasapogenin is a spirostane glycoside sapogenin that has a 5β configuration between rings A and B .


Chemical Reactions Analysis

Acid hydrolysis of saponins extracted in tincture is very efficient, approaching 100%. The sarsasapogenin released by hydrolysis and the smilagenin produced by its epimerisation, migrate into the chloroform phase . The ethyl acetate and chloroform extracts were evaporated to dryness and re-dissolved in appropriate volume of ethyl acetate for quantification analysis of sarsasapogenin by GC–MS .


Physical And Chemical Properties Analysis

Sarsasapogenin has a molecular weight of 416.64 g/mol and a chemical formula of C27H44O3 .

Scientific Research Applications

Antitumor Activity

  • Inducing Apoptosis in Cancer Cells : Sarsasapogenin demonstrated antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells, such as HeLa cells. It was found to cause cell cycle arrest, mitochondrial membrane perturbations, activation of caspases, and increased expression of CHOP, indicating its potential in cancer treatment through both mitochondrial dysfunction and endoplasmic reticulum (ER) stress pathways (Shen, Zhang, Zhang, & Gong, 2013).

Effects on Melanin Synthesis

  • Increasing Melanin in Melanocytes : Research has shown that sarsasapogenin can significantly increase melanin content in melan-a cells, suggesting its potential use in dermatology. It specifically stimulates the expression of tyrosinase and microphthalmia-associated transcription factor, key components in melanogenesis (Moon, Kim, & Kim, 2012).

Neuroprotective Effects

  • Improving Cognitive Function : Sarsasapogenin has shown potential in improving memory and cognitive functions. In animal models, it has been found to enhance learning ability and memory, and is hypothesized to do so by increasing the density of muscarinic acetylcholine receptors in the brain (Hu, Xia, Sun, Orsi, & Rees, 2005).
  • Alzheimer's Disease Treatment : Sarsasapogenin derivatives have been investigated for their potential in treating Alzheimer's disease. Some derivatives were found to inhibit Aβ1-42 aggregation, a hallmark of Alzheimer's, and showed neuroprotective effects against neurotoxicity (Wang et al., 2018).

Anti-inflammatory Properties

  • Inhibiting Inflammatory Responses : Sarsasapogenin has demonstrated efficacy in inhibiting inflammatory responses in various models. For instance, it was found to ameliorate inflammation in diabetic nephropathy by down-regulating PAR-1, a receptor involved in inflammation (Tang et al., 2020).

Antidepressant Activity

  • Potential in Treating Depression : Studies have shown that sarsasapogenin possesses antidepressant-like effects. It significantly reduced immobility time in the forced swimming test in rats, a common model for assessing antidepressant activity (Ren et al., 2007).

Future Directions

Sarsasapogenin has emerged as a promising molecule due to its diverse pharmacological activities . In high-fat diet-fed obese mice, oral administration of Sarsasapogenin ameliorated insulin resistance and alleviated inflammation in adipose tissues . More comprehensive preclinical studies, clinical trials, drug delivery, formulations of effective doses in pharmacokinetics studies, evaluation of adverse effects and potential synergistic effects with other drugs need to be thoroughly investigated to make sarsasapogenin a potential molecule for future drug development .

properties

IUPAC Name

[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18-,20+,21-,22+,23-,24-,25-,26-,27-,28-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRAKYNQYKVPIK-ZVTQFVCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314421
Record name Sarsasapogenin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarsasapogenin acetate

CAS RN

35319-91-6
Record name Sarsasapogenin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35319-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarsasapogenin acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035319916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarsasapogenin acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARSASAPOGENIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3046UH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
LF Fieser, RP Jacobsen - Journal of the American Chemical …, 1938 - ACS Publications
… sarsasapogenin acetate,4,5 we hoped to extend a brief observation of Simpson and Jacobs2 and gain further information concerning the acidic substances resulting from the oxidation …
Number of citations: 9 pubs.acs.org
JRSA CHARLES - 1942 - search.proquest.com
SWTHONDIW KIIS?|BAINT 翠一 Page 1 | N v 9 I Hɔ IW - HO 8 8 VNNVW SWTHONDIW KIIS?|BAINT 翠一 ·| | 6小G”- ‘ON NOLLwɔITHnd (Tậºſ ==Head -25ăſo20 pºp zavzºboďpsºpSZOQ …
Number of citations: 0 search.proquest.com
RE Marker, AC Shabica - Journal of the American Chemical …, 1942 - ACS Publications
… acid under similar conditions used in the oxidation of sarsasapogenin acetate. … analyses indicated a probably molecular mixture of sarsasapogenin acetate and the neutral acetate. By …
Number of citations: 12 pubs.acs.org
J Sandoval-Ramı́rez, S Meza-Reyes, RE del Rı́o… - Steroids, 2003 - Elsevier
… In a 100 ml round bottom flask were dissolved 5.0 g (10.9 mmol) of sarsasapogenin acetate in 50 ml (526 mmol) of acetic anhydride and 10 ml (81 mmol) of BF 3 -Et 2 O was added. The …
Number of citations: 53 www.sciencedirect.com
SN Farmer, GAR Kon - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… Sarsasapogenin acetate was oxidised with chromic acid to the acetate of the lactone (111) ; attempts to open the lactone ring with hydrogen bromide to afford a bromo-acid, which could …
Number of citations: 9 pubs.rsc.org
LF Fieser, RP Jacobsen - Journal of the American Chemical …, 1938 - ACS Publications
… sarsasapogenin acetate,4,5 we hoped to extend a brief observation of Simpson and Jacobs2 and gain further information concerning the acidic substances resulting from the oxidation …
Number of citations: 2 pubs.acs.org
RE Marker, E Rohrmann - Journal of the American Chemical …, 1939 - ACS Publications
… sarsasapogenin acetate obtained an acid, C27H42O5, which was designated as sarsasapogenoic … reported7 from the chromic anhydride oxidation products of sarsasapogenin …
Number of citations: 6 pubs.acs.org
JI Loader, AL Wilkins, A Flåøyen… - Journal of agricultural …, 2003 - ACS Publications
… (R F ) determined by comparison of the integrated peak areas recorded for a reference solution containing known weights of sarsasapogenin propionate and sarsasapogenin acetate. …
Number of citations: 3 pubs.acs.org
RE Marker, E Rohrmann - Journal of the American Chemical …, 1939 - ACS Publications
… of sarsasapogenin acetate in 50 cc. … Bromo-epi-sarsasapogenin Acetate.—To a … of epi-sarsasapogenin acetate in 10 cc. of glacial acetic acid was …
Number of citations: 5 pubs.acs.org
RE Marker, E Rohrmann - Journal of the American Chemical …, 1939 - ACS Publications
… 197-198, which was identical with the C22 lactone (II) first obtained by Farmer and Kon1 by the direct oxidation of sarsasapogenin acetate with chromic anhydride. In the same …
Number of citations: 6 pubs.acs.org

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